molecular formula C18H19NO5S B3009359 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide CAS No. 302582-16-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide

Cat. No. B3009359
CAS RN: 302582-16-7
M. Wt: 361.41
InChI Key: BZRMVXHGCADQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including its use in drug discovery, medicinal chemistry, and as a chemical probe for investigating biological systems.

Scientific Research Applications

Pharmacological Activities

Substituted thiophenes, including our compound of interest, have demonstrated significant pharmacological potential . Researchers have investigated their effects on various biological targets, such as receptors, enzymes, and signaling pathways. Some specific areas of interest include anti-inflammatory, antimicrobial, and anticancer activities. The unique sulfur-containing thiophene ring contributes to these diverse pharmacological properties.

Material Science

Thiophene derivatives find extensive application in material science. Their π-conjugated systems make them valuable components in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. The ability to tune electronic properties by modifying the substitution pattern on the thiophene ring allows for tailored materials with desirable optoelectronic characteristics .

Coordination Chemistry

In coordination chemistry, thiophene derivatives serve as versatile ligands. Their sulfur atoms can coordinate with metal ions, leading to the formation of metal complexes. These complexes find use in catalysis, sensing, and molecular recognition. Researchers explore the design of novel ligands based on thiophene scaffolds to enhance selectivity and reactivity .

Organic Synthesis Intermediates

Thiophene derivatives serve as valuable intermediates in organic synthesis. Their regioselective functionalization allows for the construction of complex molecules. Researchers have developed innovative approaches to synthesize substituted thiophenes directly from acyclic precursors, often via heterocyclization of functionalized alkynes. These efficient methods enable the rapid assembly of diverse chemical structures .

Atom-Economical Synthesis

The cyclization of readily available S-containing alkyne substrates to form thiophene derivatives represents an atom-economical approach. These processes typically occur in a single step, starting from commercially accessible starting materials. The high atom economy and regiospecificity make this route appealing for sustainable synthesis .

Electrochemical Applications

While not explicitly mentioned in the literature, exploring the electrochemical behavior of our compound could be intriguing. Investigating its redox properties, stability, and charge transport characteristics may reveal its potential in energy storage devices, sensors, or electrocatalysis .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-phenoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-18(19-14-10-11-25(21,22)13-14)12-23-15-6-8-17(9-7-15)24-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMVXHGCADQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.